5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SAR107375 is a small molecule drug developed by Sanofi SA. It is a potent and selective dual inhibitor of thrombin and factor Xa, which are key enzymes in the coagulation cascade. This compound has shown promise as an oral and intravenous anticoagulant, making it a potential candidate for the treatment and prevention of thrombotic diseases .
Méthodes De Préparation
The synthesis of SAR107375 involves a rational optimization process starting from a compound with low factor Xa and modest anti-thrombin inhibitory activities. The process includes the incorporation of a neutral chlorothiophene P1 fragment and fine-tuning of P2 and P3-P4 fragments to improve both activities. The final optimization of metabolic stability with microsomes led to the identification of SAR107375 .
Synthetic Route:
Starting Material: The synthesis begins with a compound that has low factor Xa and modest anti-thrombin inhibitory activities.
Fragment Incorporation: Incorporation of a neutral chlorothiophene P1 fragment.
Fine-Tuning: Fine-tuning of P2 and P3-P4 fragments.
Metabolic Stability Optimization: Final optimization with microsomes to improve metabolic stability.
Reaction Conditions:
- The reactions are carried out under controlled conditions to ensure the desired selectivity and potency.
- Specific reagents and catalysts are used to facilitate the incorporation and fine-tuning of the fragments.
Analyse Des Réactions Chimiques
SAR107375 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur, leading to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
SAR107375 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of thrombin and factor Xa.
Biology: Investigated for its effects on the coagulation cascade and its potential as an anticoagulant.
Medicine: Explored as a therapeutic agent for the treatment and prevention of thrombotic diseases.
Industry: Potentially used in the development of new anticoagulant drugs .
Mécanisme D'action
SAR107375 exerts its effects by selectively inhibiting thrombin and factor Xa. These enzymes play crucial roles in the coagulation cascade, which is responsible for blood clot formation. By inhibiting these enzymes, SAR107375 prevents the formation of blood clots, thereby reducing the risk of thrombotic events .
Molecular Targets and Pathways:
Thrombin (Factor IIa): SAR107375 inhibits thrombin, preventing the conversion of fibrinogen to fibrin, a key step in clot formation.
Factor Xa: The compound also inhibits factor Xa, which is involved in the activation of thrombin.
Comparaison Avec Des Composés Similaires
SAR107375 is unique in its dual inhibition of thrombin and factor Xa, which sets it apart from other anticoagulants that typically target only one of these enzymes. Similar compounds include:
Edoxaban, Eribaxaban, Fidexaban, Darexaban, Letaxaban: These are selective factor Xa inhibitors, but they do not inhibit thrombin.
Uniqueness:
Propriétés
Numéro CAS |
1184300-63-7 |
---|---|
Formule moléculaire |
C24H30ClN5O5S2 |
Poids moléculaire |
568.1 g/mol |
Nom IUPAC |
5-chloro-N-[(2S)-2-[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H30ClN5O5S2/c1-16-18(30-10-4-7-22(30)31)5-3-6-20(16)37(34,35)27-17(24(33)29-13-11-28(2)12-14-29)15-26-23(32)19-8-9-21(25)36-19/h3,5-6,8-9,17,27H,4,7,10-15H2,1-2H3,(H,26,32)/t17-/m0/s1 |
Clé InChI |
CYVVCTRDWISRAC-KRWDZBQOSA-N |
SMILES isomérique |
CC1=C(C=CC=C1S(=O)(=O)N[C@@H](CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |
SMILES canonique |
CC1=C(C=CC=C1S(=O)(=O)NC(CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.